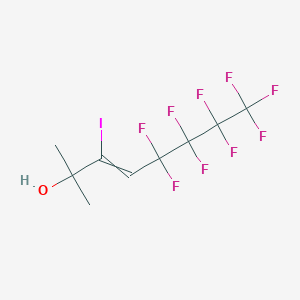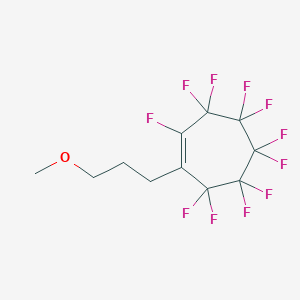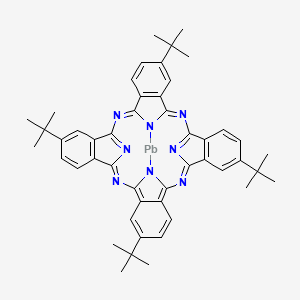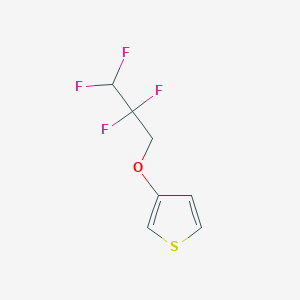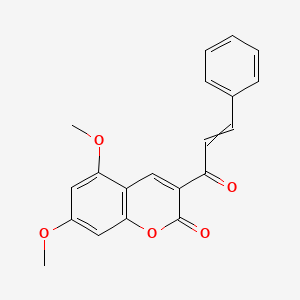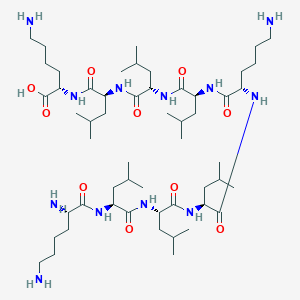
L-Lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysine is a synthetic peptide composed of multiple amino acids, specifically lysine and leucine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The repetitive sequence of leucine and lysine residues imparts unique structural and functional properties to the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) techniques.
Major Products Formed:
Oxidation: Oxidized peptide with modified methionine or cysteine residues.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide variants with altered amino acid sequences.
Scientific Research Applications
L-Lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: Utilized in the development of peptide-based materials with unique mechanical and chemical properties.
Medicine: Explored for its potential in drug delivery systems and as a scaffold for tissue engineering.
Mechanism of Action
The mechanism of action of L-Lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and protein-protein interactions.
Comparison with Similar Compounds
L-Leucyl-L-leucine methyl ester hydrochloride: A dipeptide with similar leucine residues.
L-Leucyl-L-alanine: Another dipeptide with leucine and alanine residues.
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with protective groups and an aldehyde functional group.
Uniqueness: L-Lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysine is unique due to its repetitive sequence of leucine and lysine residues, which imparts specific structural and functional properties not found in simpler peptides. This repetitive sequence can enhance its stability, binding affinity, and potential for forming secondary structures such as alpha-helices.
Properties
CAS No. |
192657-87-7 |
|---|---|
Molecular Formula |
C54H104N12O10 |
Molecular Weight |
1081.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C54H104N12O10/c1-31(2)25-40(61-46(67)37(58)19-13-16-22-55)50(71)65-44(29-35(9)10)52(73)63-41(26-32(3)4)48(69)59-38(20-14-17-23-56)47(68)62-43(28-34(7)8)51(72)66-45(30-36(11)12)53(74)64-42(27-33(5)6)49(70)60-39(54(75)76)21-15-18-24-57/h31-45H,13-30,55-58H2,1-12H3,(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,63,73)(H,64,74)(H,65,71)(H,66,72)(H,75,76)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
HWOJWZNPHGPSOL-NVAZTIMOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
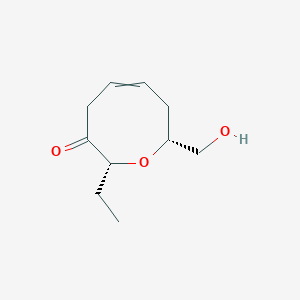
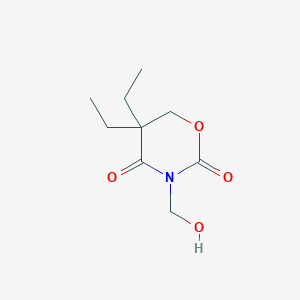
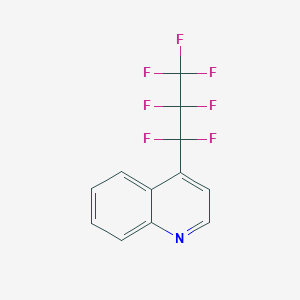

![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
